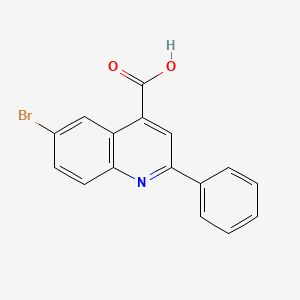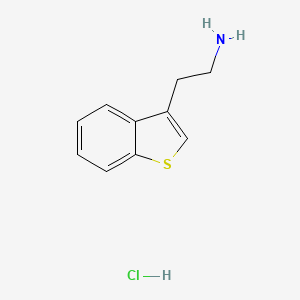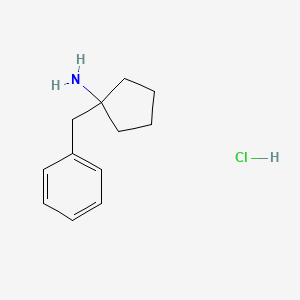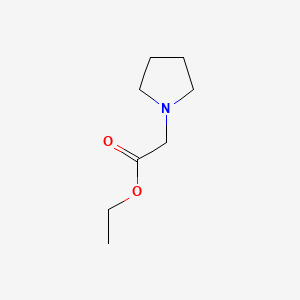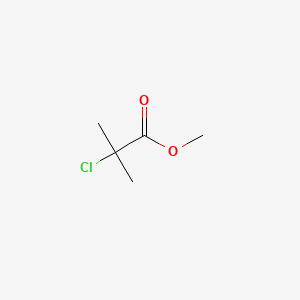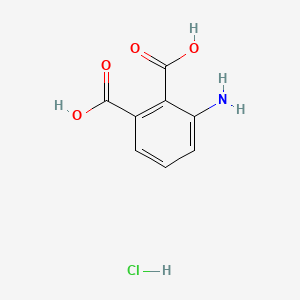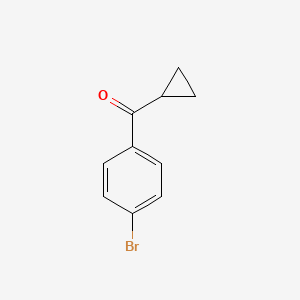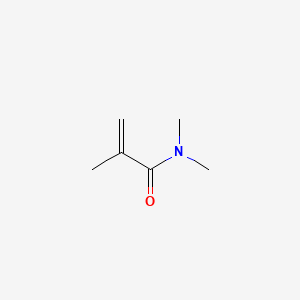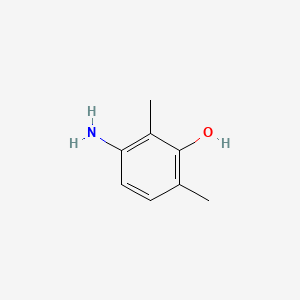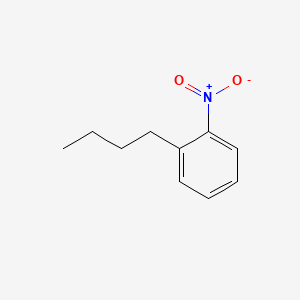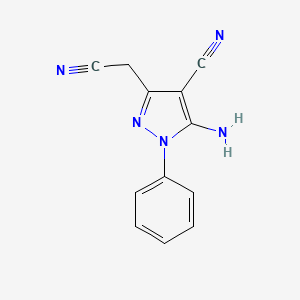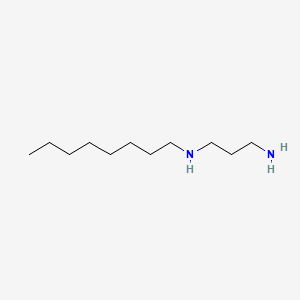
N-(3-Chloropropyl)dibutylamine
Overview
Description
“N-(3-Chloropropyl)dibutylamine” is a chemical compound with the molecular formula C11H24ClN . It is used as a reagent in the process for the production of dronedarone hydrochloride, an antiarrhythmia drug .
Synthesis Analysis
While specific synthesis methods for “N-(3-Chloropropyl)dibutylamine” were not found in the search results, it’s worth noting that dibutylamine (DBA) has been identified as a highly efficient catalyst for various synthesis processes .
Molecular Structure Analysis
The molecular structure of “N-(3-Chloropropyl)dibutylamine” is represented by the formula C11H24ClN . The InChI code for this compound is 1S/C11H24ClN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3 .
Physical And Chemical Properties Analysis
“N-(3-Chloropropyl)dibutylamine” has a molecular weight of 205.77 g/mol . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Organic Synthesis Catalyst
N-(3-Chloropropyl)dibutylamine: is utilized as a catalyst in the synthesis of various organic compounds. Its role as a catalyst helps in accelerating chemical reactions, thereby increasing the efficiency and yield of the synthetic process. This application is crucial in developing new materials and chemicals for various industries .
Chemical Stabilizer
This compound serves as a stabilizer for certain chemicals that are prone to degradation or reaction over time. By adding N-(3-Chloropropyl)dibutylamine , the shelf life and reliability of these chemicals can be significantly improved, which is essential for their use in long-term applications .
Surfactant in Chemical Reactions
In certain chemical reactions, N-(3-Chloropropyl)dibutylamine acts as a surfactant. Surfactants are compounds that lower the surface tension between two substances, like a liquid and a gas, making them mix more easily. This property is particularly useful in emulsification processes and in enhancing the effectiveness of reaction mixtures .
Corrosion Inhibitor
The compound is also used as an inhibitor in the corrosion of metals. It forms a protective layer on the metal surface, preventing or slowing down the corrosion process. This application is vital in industries where metal longevity and integrity are of utmost importance .
Pharmaceutical Synthesis Reagent
N-(3-Chloropropyl)dibutylamine: finds its application as a reagent in the synthesis of pharmaceuticals. It can be involved in the formation of active pharmaceutical ingredients (APIs) or intermediates during drug manufacturing processes .
Analytical Chemistry
In analytical chemistry, N-(3-Chloropropyl)dibutylamine can be used in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) for the separation and analysis of compounds. This is essential for quality control and research in various scientific fields .
Material Science Research
Researchers in material science may employ N-(3-Chloropropyl)dibutylamine in the development of new materials with unique properties. Its chemical structure could be key in creating polymers or composites with desired characteristics .
Life Sciences
In life sciences, this compound could be used in the study of biological systems and processes. Its interactions with other chemicals can provide insights into the workings of cells and organisms, contributing to advancements in biotechnology and medicine .
Safety and Hazards
Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapors of “N-(3-Chloropropyl)dibutylamine”. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
N-butyl-N-(3-chloropropyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24ClN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLMKUQEPXRMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189949 | |
| Record name | N-(3-Chloropropyl)dibutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloropropyl)dibutylamine | |
CAS RN |
36421-15-5 | |
| Record name | N-Butyl-N-(3-chloropropyl)-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36421-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)dibutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036421155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36421-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chloropropyl)dibutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloropropyl)dibutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-Chloropropyl)dibutylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZLC4BY7K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
